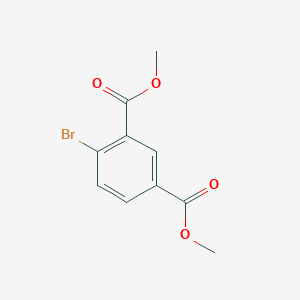

二甲基4-溴异苯二甲酸酯

货号 B2664558

CAS 编号:

28730-78-1

分子量: 273.082

InChI 键: ADXCABFZLVXCNW-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

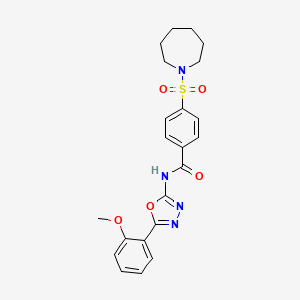

Dimethyl 4-bromoisophthalate is a chemical compound with the CAS Number: 28730-78-1 . It has a molecular weight of 273.08 and its IUPAC name is dimethyl 4-bromoisophthalate . The compound is solid at room temperature .

Molecular Structure Analysis

The InChI code for Dimethyl 4-bromoisophthalate is 1S/C10H9BrO4/c1-14-9(12)6-3-4-8(11)7(5-6)10(13)15-2/h3-5H,1-2H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

Dimethyl 4-bromoisophthalate is a solid at room temperature . It has a molecular weight of 273.08 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the search results.科学研究应用

Antifungal Research

- Summary of Application : Dimethyl 4-bromoisophthalate has been used in the synthesis of certain analogues that have shown promising antifungal properties . These analogues have been tested against Candida albicans, an opportunistic fungal pathogen that frequently colonizes immune-compromised patients and causes mild to severe systemic reactions .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the search results. However, the study mentioned involves molecular docking studies and Conceptual DFT-Based Chemical Reactivity Descriptors and Pharmacokinetics Evaluation .

- Results or Outcomes : The results or outcomes of this research were not detailed in the search results. However, the title of the research suggests that the synthesized analogues of Dimethyl 4-bromoisophthalate showed promising antifungal properties .

属性

IUPAC Name |

dimethyl 4-bromobenzene-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO4/c1-14-9(12)6-3-4-8(11)7(5-6)10(13)15-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADXCABFZLVXCNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)Br)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 4-bromoisophthalate | |

Synthesis routes and methods

Procedure details

To a solution of 4-bromoisophthalic acid 201 (10 g, 40.8 mmol) in methanol (150 mL) was added concentrated sulfuric acid (3.5 mL). The solution mixture was heated at reflux temperature for 24 hours. After the reaction was complete, the methanol solvent was removed under reduced pressure. The residue was made basic with saturated sodium bicarbonate (NaHCO3). The solution was extracted with ethyl acetate. The extract was washed with water and dried over sodium sulfate (Na2SO4). Removal of solvent gave oil, which solidified at ambient temperature. The solid was titurated twice with 20 mL of methanol and hexane (1:3) to give 8 g (90%) of 4-bromoisophthalic acid dimethyl ester 202: 1H NMR (400 MHz, CDCl3) δ 3.93 (s, 3H), 3.93 (s, 3H), 7.74 (d, J=8 Hz, 1H), 7.95 (dd, J=2 Hz, J=8 Hz, 1H), 8.43 (d, J=2 Hz, 1H).

Yield

90%

Citations

For This Compound

27

Citations

… The disubstituted xanthone-2-carboxylic acids 15a-g were prepared by coupling11 the required phenols with dimethyl 4-bromoisophthalate in the presence of Cu20, hydrolyzing …

Number of citations: 26

pubs.acs.org

… coupled with dimethyl 4bromoisophthalate (8) to give, after hydrolysis, the ether 9. … To a solution of dimethyl 4-bromoisophthalate (8; 5.5 g, 0.02 mol) and 2-hexyl-4-(methylthio)…

Number of citations: 61

pubs.acs.org

… A number of compounds were successfully synthesized in this work: ➢ Dimethyl 4-bromoisophthalate (2): 10.98 g, 60% ➢ Dimethyl 4-(3'-methoxyphenoxy)isophthalate (4): 0.28 g, 25% …

Number of citations: 0

dspace.cuni.cz

… aliphatic carbons were prepared starting from dimethyl 4-bromoisophthalate [23]. The 2-… 25,26] of the derived borane with dimethyl 4-bromoisophthalate gave, after LiBH 4 reduction, the …

Number of citations: 8

www.mdpi.com

… A mixture of sodium guaiacolate (23.0 g, 0.16 mol), dimethyl 4-bromoisophthalate (41.0 g, 0.15 mol), and copper powder (4.0 g, 0.06 mol) was heated to 230 C for 3.5 h. The mixture …

Number of citations: 4

pubs.acs.org

Chiral derivatives of xanthones: synthesis, enantiomeric purity and effect on human tumor cell lines

… two carboxyxanthones, XCar-2 (108) and XCar-3 (109), were synthesized via Ullmann reaction, with the formation of the diaryl ether intermediate 114 from dimethyl 4bromoisophthalate …

Number of citations: 2

repositorio-aberto.up.pt

… The synthetic protocol for H 4 L2 is the same as that for the above compound H 4 L1, except that dimethyl 4-bromophthalate was used in place of dimethyl 4-bromoisophthalate. The …

Number of citations: 7

pubs.rsc.org

… During overnight at room temperature the dimethyl 4-bromoisophthalate (6) appeared as a white solid. Yield: 92% mp: 56–58 C; IR ν max (cm −1 ) (KBr): 1754, 1309, 1253, 929, 565; 1 …

Number of citations: 39

www.sciencedirect.com

… The synthesis route starts with dimethyl 4-bromoisophthalate (1) which reacts rapidly with 1chloro-3-vinylbenzene (3) under Heck cross coupling conditions to generate dimethyl (E)-4-(3…

Number of citations: 3

ub01.uni-tuebingen.de

… To a stirred mixture of dimethyl 4-bromoisophthalate 19 (1.26 g, 4.61 mmol) and 3-nitrophenylboronic acid (795 mg, 4.76 mmol) in 1,4-dioxane (20 mL) was added Pd(Ph 3 P) 4 (167 mg…

Number of citations: 48

pubs.acs.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-ethylphenyl)-2-(7-methyl-4-oxo-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2664477.png)

![2-[(3,5-difluorobenzyl)sulfanyl]-6-(4-methylbenzyl)-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2664478.png)

![Piperidyl 4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl ketone](/img/structure/B2664480.png)

![Methyl 1-((3,4-dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2664485.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-((3-(2,3-dichlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2664486.png)

![(4-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone](/img/structure/B2664491.png)

![N-(2-chlorophenyl)-4-{4-[(dimethylsulfamoyl)amino]phenyl}-1,3-thiazol-2-amine](/img/structure/B2664493.png)

![6-Methyl-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B2664494.png)

![2-(6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid](/img/structure/B2664495.png)